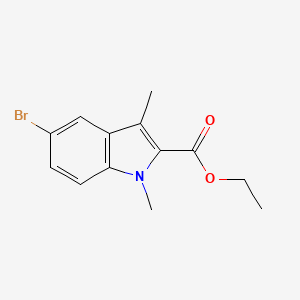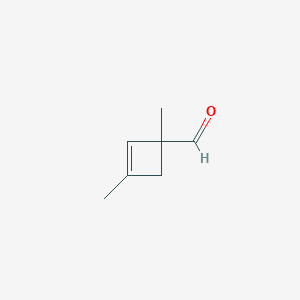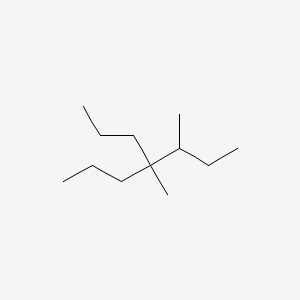
3,4-Dimethyl-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon composed of a heptane backbone with two methyl groups and one propyl group attached to it. This compound is part of the larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-propylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with propyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts has also been explored to enhance the selectivity and efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-4-propylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although less common, reduction reactions can convert any functional groups back to the alkane form using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous or alkaline medium at room temperature.
Reduction: H2 gas with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Cl2 or Br2 under UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 3,4-dimethyl-4-propylheptanol, 3,4-dimethyl-4-propylheptanone, or 3,4-dimethyl-4-propylheptanoic acid.
Reduction: The primary product is the unchanged alkane.
Substitution: Products include 3,4-dimethyl-4-propylheptyl chloride or bromide.
Scientific Research Applications
3,4-Dimethyl-4-propylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Research into its metabolic pathways can provide insights into the breakdown and utilization of branched hydrocarbons in biological systems.
Medicine: While not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications.
Industry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in the formulation of specialty chemicals and lubricants.
Mechanism of Action
As a hydrocarbon, 3,4-Dimethyl-4-propylheptane does not have a specific mechanism of action in biological systems. its interactions can be studied in terms of its metabolic breakdown. Enzymes such as cytochrome P450 oxidases can catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then enter different biochemical pathways, contributing to energy production or biosynthesis of other molecules.
Comparison with Similar Compounds
- 3,4-Dimethylheptane
- 4-Propylheptane
- 3,4-Dimethyl-4-ethylheptane
Comparison: 3,4-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to 3,4-Dimethylheptane, the presence of the propyl group increases its molecular weight and boiling point. Similarly, 4-Propylheptane lacks the additional methyl groups, resulting in different reactivity and steric effects. The comparison with 3,4-Dimethyl-4-ethylheptane highlights the impact of different alkyl groups on the compound’s overall behavior in chemical reactions and applications.
Properties
CAS No. |
62185-35-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-9-12(5,10-7-2)11(4)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
UGSAJWKYCFFZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14560565.png)
![2-[(4-Nitrobenzene-1-sulfonyl)amino]ethyl trifluoroacetate](/img/structure/B14560571.png)
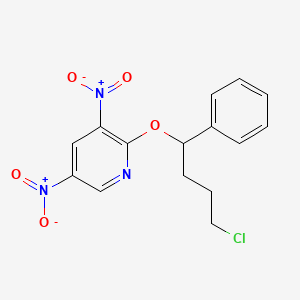


![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B14560622.png)
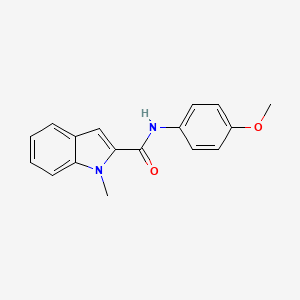
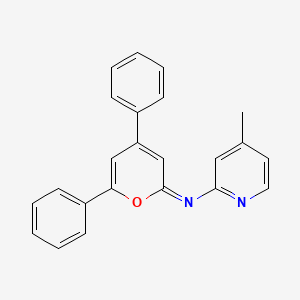


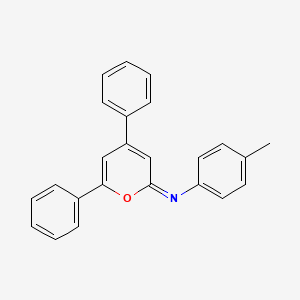
![3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14560655.png)
